molecular formula C14H18FNO2 B4863319 2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide

2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide

Cat. No.: B4863319
M. Wt: 251.30 g/mol
InChI Key: OLTQDDZRONIGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydroxycyclohexyl group, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-methylcyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-fluoro-N-(2-oxocyclohexyl)-N-methylbenzamide.

    Reduction: Formation of 2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom and the hydroxycyclohexyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzylamine
  • 2-fluoro-N-(2-oxocyclohexyl)-N-methylbenzamide
  • 2-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzamide

Uniqueness

2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-16(12-8-4-5-9-13(12)17)14(18)10-6-2-3-7-11(10)15/h2-3,6-7,12-13,17H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTQDDZRONIGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.